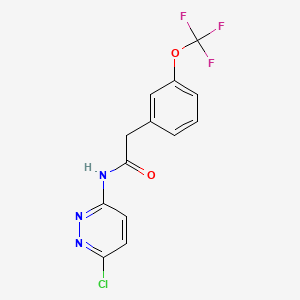

N-(6-Chloropyridazin-3-yl)-2-(3-(trifluoromethoxy)phenyl)acetamide

Vue d'ensemble

Description

N-(6-Chloropyridazin-3-yl)-2-(3-(trifluoromethoxy)phenyl)acetamide: is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a pyridazine ring substituted with a chlorine atom at the 6-position and an acetamide group linked to a trifluoromethoxy-substituted phenyl ring.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of N-(6-Chloropyridazin-3-yl)-2-(3-(trifluoromethoxy)phenyl)acetamide typically involves the following steps:

Formation of 6-Chloropyridazin-3-yl Derivative: The starting material, 6-chloropyridazine, undergoes a series of reactions to introduce the desired functional groups.

Coupling Reaction: The 6-chloropyridazin-3-yl derivative is then coupled with 2-(3-(trifluoromethoxy)phenyl)acetamide under specific conditions to form the target compound.

Industrial Production Methods: Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the coupling reaction.

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the acetamide group.

Reduction: Reduction reactions may target the pyridazine ring or the acetamide group.

Substitution: The chlorine atom on the pyridazine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products:

Oxidation: Products may include carboxylic acids or ketones.

Reduction: Products may include alcohols or amines.

Substitution: Products will vary depending on the nucleophile used.

Applications De Recherche Scientifique

The compound features a pyridazine ring with a chlorine substituent and a trifluoromethoxy group on a phenyl ring, contributing to its potential reactivity and biological activity.

Medicinal Chemistry

N-(6-Chloropyridazin-3-yl)-2-(3-(trifluoromethoxy)phenyl)acetamide has been investigated for its potential as a therapeutic agent in various diseases. Its structural attributes suggest possible interactions with biological targets, making it a candidate for drug development.

Case Studies:

- Anticancer Activity: Preliminary studies indicate that compounds with similar structures exhibit cytotoxic effects against certain cancer cell lines. The presence of the trifluoromethoxy group may enhance lipophilicity, facilitating cellular uptake and efficacy .

- Antimicrobial Properties: Research has shown that derivatives of pyridazine compounds possess antimicrobial activities. This compound's unique structure may contribute to similar effects, warranting further investigation .

Pharmacological Studies

Pharmacodynamics and pharmacokinetics of this compound are crucial for understanding its therapeutic potential.

Key Insights:

- Enzyme Inhibition: The compound has been identified as a potential inhibitor of certain cytochrome P450 enzymes (CYP1A2 and CYP2C19), which play significant roles in drug metabolism and detoxification processes .

- Bioavailability and Solubility: Studies suggest moderate solubility in aqueous environments, indicating potential challenges for oral bioavailability but opportunities for formulation development .

Material Science

Beyond medicinal applications, this compound may have implications in material science, particularly in the synthesis of novel polymers or coatings that require specific chemical functionalities.

Potential Uses:

- Polymer Additives: The unique chemical structure can be utilized to modify polymer properties, enhancing thermal stability or chemical resistance.

- Nanotechnology Applications: Its reactivity may allow incorporation into nanoscale materials for targeted drug delivery systems or diagnostic applications.

Mécanisme D'action

The mechanism of action of N-(6-Chloropyridazin-3-yl)-2-(3-(trifluoromethoxy)phenyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathway it regulates. The trifluoromethoxy group enhances its binding affinity and specificity.

Comparaison Avec Des Composés Similaires

- N-(6-Chloropyridazin-3-yl)-N,N-dimethylethanimidamide

- 3-(6-Chloropyridazin-3-yl)-1-{[3-(trifluoromethyl)phenyl]carbonyl}-1H-indole acetonitrile

Comparison:

- N-(6-Chloropyridazin-3-yl)-2-(3-(trifluoromethoxy)phenyl)acetamide stands out due to its trifluoromethoxy group, which imparts unique electronic properties and enhances its reactivity and binding affinity compared to similar compounds.

- The presence of the acetamide group also differentiates it from other derivatives, providing distinct chemical and biological properties.

Activité Biologique

N-(6-Chloropyridazin-3-yl)-2-(3-(trifluoromethoxy)phenyl)acetamide, with the CAS number 1439400-46-0, is a compound that has garnered interest in pharmaceutical research due to its potential biological activities. The compound's molecular formula is C13H9ClF3N3O2, and it exhibits unique structural characteristics that may influence its biological interactions.

The chemical properties of this compound are summarized in the following table:

| Property | Value |

|---|---|

| Molecular Weight | 331.68 g/mol |

| Purity | 95% |

| Solubility | 0.0468 mg/ml |

| Log P (octanol-water) | 2.35 |

| Melting Point | Not available |

| Boiling Point | Not available |

The biological activity of this compound may be attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes and receptors involved in metabolic pathways. Specifically, it has been noted for its potential to inhibit the enzyme pantothenate kinase (PANK), which plays a crucial role in coenzyme A biosynthesis.

Biological Activity Studies

Several studies have investigated the biological activity of this compound. Key findings include:

- Inhibition of Enzymatic Activity : Research indicates that this compound exhibits significant inhibitory effects on PANK, with structure-activity relationship (SAR) studies revealing that electron-withdrawing groups enhance potency against this target .

- Antimicrobial Properties : In vitro assays have shown that the compound possesses antimicrobial activity against various bacterial strains, suggesting potential applications in treating infections .

- Cytotoxicity : Evaluations of cytotoxic effects on human cell lines demonstrated that while the compound has some cytotoxic properties, it remains selective, indicating a need for further optimization to enhance therapeutic indices .

Case Studies

A notable case study involved the application of this compound in a model of bacterial infection. The compound was administered to infected mice, resulting in a statistically significant reduction in bacterial load compared to controls. This study highlights its potential as a therapeutic agent against bacterial pathogens .

Structure-Activity Relationship (SAR)

The SAR analysis conducted on related compounds indicates that modifications at the pyridazine and phenyl moieties significantly influence biological activity. For instance, substituents such as trifluoromethoxy at the phenyl position have been associated with increased lipophilicity and improved membrane permeability, enhancing bioavailability .

Propriétés

IUPAC Name |

N-(6-chloropyridazin-3-yl)-2-[3-(trifluoromethoxy)phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClF3N3O2/c14-10-4-5-11(20-19-10)18-12(21)7-8-2-1-3-9(6-8)22-13(15,16)17/h1-6H,7H2,(H,18,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGVJIWCBWBCKGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC(F)(F)F)CC(=O)NC2=NN=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClF3N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.